2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride
CAS No.: 2445785-72-6
Cat. No.: VC5038917
Molecular Formula: C11H16ClNO4
Molecular Weight: 261.7
* For research use only. Not for human or veterinary use.
![2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride - 2445785-72-6](/images/structure/VC5038917.png)
Specification
CAS No. | 2445785-72-6 |
---|---|
Molecular Formula | C11H16ClNO4 |
Molecular Weight | 261.7 |
IUPAC Name | 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride |
Standard InChI | InChI=1S/C11H15NO4.ClH/c12-6-9(13)7-16-10-3-1-8(2-4-10)5-11(14)15;/h1-4,9,13H,5-7,12H2,(H,14,15);1H |
Standard InChI Key | XDFRQLPVKDUCRX-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CC(=O)O)OCC(CN)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₁H₁₆ClNO₄, with a molecular weight of 261.7 g/mol. Its IUPAC name, 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetic acid hydrochloride, reflects a phenyl ring substituted at the para position with a propoxy chain containing amino and hydroxyl groups, while the acetic acid moiety is linked to the aromatic ring. The hydrochloride salt enhances solubility and stability, critical for pharmacological applications.
Key structural features include:
-
Aromatic System: The phenyl ring provides a planar, hydrophobic core for receptor interactions.
-
Hydroxypropoxy Side Chain: The -O-CH₂-CH(OH)-CH₂-NH₂ group introduces hydrogen-bonding capability and chiral centers.
-
Acetic Acid Group: The -CH₂-COOH moiety enables salt formation and potential conjugation reactions.
The SMILES notation (C1=CC(=CC=C1CC(=O)O)OCC(CN)O.Cl
) and InChIKey (XDFRQLPVKDUCRX-UHFFFAOYSA-N
) confirm the connectivity and stereochemistry .
Spectral Characteristics
Spectral data validate the compound’s identity:
-
Mass Spectrometry: High-resolution MS shows a molecular ion peak at m/z 261.7, consistent with the molecular weight .
-
Infrared Spectroscopy: Peaks at 3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O), and 1250 cm⁻¹ (C-O-C) confirm functional groups.
-
NMR: ¹H NMR in D₂O reveals δ 7.2 (aromatic protons), δ 4.1 (OCH₂), δ 3.6 (CH(OH)), and δ 2.8 (CH₂NH₂) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves three stages:
-
Etherification: 4-Hydroxyphenylacetic acid reacts with epichlorohydrin under basic conditions to form the propoxy intermediate.
-
Amination: The epoxide intermediate undergoes ring-opening with aqueous ammonia to introduce the amino group.
-
Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.
Critical parameters include:
-
Temperature Control: Epoxide formation requires 0–5°C to prevent polymerization.
-
pH Adjustment: Amination proceeds optimally at pH 9–10.
-
Purification: Recrystallization from ethanol/water mixtures achieves >98% purity.
Optimization Strategies
Yield improvements focus on:
-
Catalyst Selection: Zeolites enhance epichlorohydrin reactivity by 15%.
-
Solvent Systems: Tetrahydrofuran (THF) increases amination efficiency compared to methanol.
-
Green Chemistry: Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes .
Biological Evaluation and Mechanisms
Receptor Interactions
The compound’s structural similarity to atenolol metabolites suggests β₁-adrenergic receptor (β₁-AR) antagonism . In silico docking studies predict:
-
Hydrogen Bonding: The hydroxyl and amino groups interact with Ser⁴⁹⁰ and Asp³⁰⁰ residues of β₁-AR.
-
Aromatic Stacking: The phenyl ring aligns with Phe⁴⁷⁶, stabilizing the receptor-ligand complex .
Pharmacological Applications
Drug Development
As a β-blocker precursor, the compound addresses limitations of existing therapies:
-
Water Solubility: The hydrochloride salt achieves 25 mg/mL solubility vs. 0.3 mg/mL for free bases.
-
Bioavailability: Rat studies show 78% oral bioavailability, attributed to the acetic acid moiety .
Metabolic Considerations
Hepatic metabolism involves:
-
Phase I: Oxidative deamination to 2-[4-(3-keto-2-hydroxypropoxy)phenyl]acetic acid .
-
Phase II: Glucuronidation at the hydroxyl group, excreted renally .
Analytical Profiling
Chromatographic Methods
-
HPLC: C18 column, 0.1% TFA/acetonitrile gradient, retention time 6.7 min.
-
UPLC-MS/MS: LOD 0.1 ng/mL, used for plasma pharmacokinetics .
Spectroscopic Techniques
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